molecular formula C11H10ClNO2S B2573125 5-chloro-N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1428352-42-4

5-chloro-N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2573125
CAS RN: 1428352-42-4
M. Wt: 255.72
InChI Key: INJLDPLHPKZFSO-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The Suzuki–Miyaura coupling is a significant application of the boron moiety, which can be converted into a broad range of functional groups .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information to understand the current status of the thiophene nucleus in medicinal chemistry research . This will help in the design and discovery of new drug molecules offering some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-10-2-1-9(16-10)11(14)13-5-3-8-4-6-15-7-8/h1-2,4,6-7H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLDPLHPKZFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-carboxamide

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